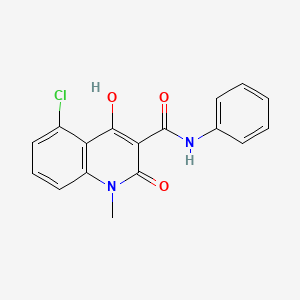

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Description

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide is a quinoline derivative with a complex substitution pattern. Its structure includes:

- A chloro group at position 5,

- A hydroxy group at position 4,

- A methyl group at position 1,

- A 2-oxo moiety in the dihydroquinoline core,

- An N-phenyl carboxamide group at position 3.

Properties

Molecular Formula |

C17H13ClN2O3 |

|---|---|

Molecular Weight |

328.7 g/mol |

IUPAC Name |

5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide |

InChI |

InChI=1S/C17H13ClN2O3/c1-20-12-9-5-8-11(18)13(12)15(21)14(17(20)23)16(22)19-10-6-3-2-4-7-10/h2-9,21H,1H3,(H,19,22) |

InChI Key |

BZKCTVZVKAXVFH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-aminobenzophenone with ethyl acetoacetate under basic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including chlorination, methylation, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Formation of a quinoline ketone derivative.

Reduction: Formation of a quinoline alcohol derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Deuterated N-Ethyl Analog

Structural Differences :

- Deuterium substitution : Replaces a hydrogen atom, likely at a metabolically vulnerable position.

- Ethyl group : Introduced at the N-position, altering steric and electronic properties.

Functional Implications :

- The ethyl group may enhance lipophilicity, affecting membrane permeability.

| Property | Target Compound | Deuterated N-Ethyl Analog |

|---|---|---|

| Molecular Weight | ~342.8 g/mol | ~356.8 g/mol (estimated) |

| Key Modifications | None | Deuterium, Ethyl group |

| Potential Application | Undisclosed | Improved pharmacokinetics |

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Core structure: Phthalimide (isoindole-1,3-dione) vs. quinoline.

- Substituents : Chloro and phenyl groups at positions 3 and N, respectively.

Functional Implications :

- Phthalimides are widely used as monomers for polyimides, emphasizing industrial applications .

- Lack of hydroxy and carboxamide groups reduces hydrogen-bonding capacity compared to the target compound.

| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Quinoline | Phthalimide |

| Key Functional Groups | Hydroxy, Carboxamide | Chloro, Phenyl |

| Primary Application | Potential pharmaceuticals | Polymer synthesis |

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

- Core structure: Pyrazole vs. quinoline.

- Substituents : Sulfanyl, trifluoromethyl, and aldehyde groups.

Functional Implications :

- Trifluoromethyl groups enhance metabolic resistance and electronegativity.

| Property | Target Compound | Pyrazole Derivative |

|---|---|---|

| Core Structure | Quinoline | Pyrazole |

| Key Functional Groups | Hydroxy, Carboxamide | Sulfanyl, Trifluoromethyl, Aldehyde |

| Potential Bioactivity | Undisclosed | Likely enzyme inhibition |

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyltetrahydropyrimidine-5-carboximidamide

Structural Differences :

- Core structure: Pyrimidine vs. quinoline.

- Substituents: Hydroxyimino, dioxo, and carboximidamide groups.

Functional Implications :

- The hydroxyimino group may act as a chelating agent, useful in metal-binding therapeutics.

| Property | Target Compound | Pyrimidine Derivative |

|---|---|---|

| Core Structure | Quinoline | Pyrimidine |

| Key Functional Groups | Hydroxy, Carboxamide | Hydroxyimino, Dioxo |

| Potential Application | Undisclosed | Chelation therapy, Antimicrobial |

Biological Activity

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and sources.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent in treating infections.

Anticancer Activity

Research into the anticancer effects of this compound has shown promising results. In a study involving human cancer cell lines, the compound induced apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 20.0 |

Mechanistic studies indicated that the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Anti-inflammatory Activity

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

The biological activities of N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It has been shown to interfere with NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.

- Induction of Apoptosis : The activation of caspases and mitochondrial dysfunction are critical for its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as penicillin.

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the effects on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant increase in reactive oxygen species (ROS) levels, which is associated with apoptosis induction. Flow cytometry analysis confirmed increased cell death rates compared to untreated controls.

Q & A

Q. What are the key synthetic routes for N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including cyclocondensation of substituted anilines with ketoesters, followed by chlorination and carboxamide coupling. Key parameters include:

- Temperature : 80–120°C for cyclization steps to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve final product crystallization .

- Catalysts : Lewis acids like ZnCl₂ accelerate quinoline ring formation .

Optimization strategy : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Structural elucidation : NMR (¹H/¹³C) to confirm substituent positions (e.g., chloro and methyl groups) and IR spectroscopy to verify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functionalities .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

- Crystallinity : X-ray diffraction for polymorph identification, crucial for reproducibility in biological assays .

Q. How is the compound’s preliminary biological activity screened in vitro?

- Target-based assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .

- Cell-based assays : Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substituent variation : Systematically modify the phenyl (e.g., electron-withdrawing groups like -CF₃) or quinoline rings (e.g., replacing chloro with bromo) .

- Assay selection : Pair enzymatic inhibition data (e.g., IC₅₀ against EGFR) with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

- Example finding : A 4-fluoro substituent on the phenyl ring increased target binding by 30% in kinase assays .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .

- Data normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-study variability .

- Case study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in serum content (5% vs. 10% FBS) in cell culture media .

Q. How can computational modeling guide target identification for this compound?

- Pharmacophore mapping : Generate 3D models (MOE software) to identify key interaction motifs (e.g., hydrogen bond donors at the carboxamide group) .

- Molecular dynamics : Simulate binding stability (50 ns trajectories) to prioritize targets like cyclooxygenase-2 (COX-2) over off-targets .

Q. What methodologies validate in vitro findings in in vivo models?

- Pharmacokinetics : Assess oral bioavailability in rodents (Cₘₐₓ, Tₘₐₓ) using LC-MS/MS quantification .

- Mechanistic studies : Use knockout mice (e.g., COX-2⁻/⁻) to confirm target engagement .

- Challenge : In vivo efficacy may lag in vitro results due to metabolic instability (e.g., glucuronidation of the hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.